molecular formula C17H17NO3 B2505283 N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-44-6

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2505283
CAS No.: 304888-44-6
M. Wt: 283.327
InChI Key: PWFBNCWOWNHDMF-UHFFFAOYSA-N
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Description

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzodioxines, which are known for their unique structural features and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phenethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing downstream derivatives.

Conditions Products Key Observations
Acidic (HCl, H₂SO₄) 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid + phenethylamineRequires prolonged heating (>6 hours) at 80–100°C; side reactions (e.g., ring opening) may occur.
Basic (NaOH, KOH) Same as aboveFaster kinetics compared to acidic conditions but may degrade the benzodioxine ring at high temperatures .

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack directly at the carbonyl carbon .

Nucleophilic Substitution at the Benzodioxine Ring

The benzodioxine core’s ether linkages are generally stable but can participate in ring-opening reactions under strong nucleophilic or acidic conditions.

Reagents Products Notes
HBr (48% in AcOH) 2-(phenethylcarbamoyl)phenol derivativesRing opening occurs via cleavage of the C–O bond, yielding di

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as an anticancer agent. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Case Study:
A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The mechanism of action appears to involve the inhibition of histone methyltransferases, which are crucial for epigenetic regulation in cancer cells .

Cell Line IC50 (µM) Mechanism
DU145 (Prostate)5.85Histone methyltransferase inhibition
HCT116 (Colorectal)4.53Induction of apoptosis

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural analogs have shown promise in modulating neurotransmitter systems and may serve as potential treatments for neurological disorders.

Case Study:
In animal models, this compound was found to exhibit anxiolytic effects similar to those of traditional benzodiazepines but with a potentially lower risk of dependency. Behavioral assays indicated improved anxiety profiles without the sedative effects commonly associated with benzodiazepines .

Behavioral Assay Effect Comparison
Elevated Plus MazeIncreased explorationSimilar to Diazepam
Open Field TestReduced anxiety behaviorLower sedation levels

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate efficacy against certain bacterial strains.

Case Study:
The compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus1.27Strong
Escherichia coli2.60Moderate

Mechanism of Action

The mechanism of action of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the phenethyl and carboxamide groups enhances its potential for various applications compared to similar compounds .

Biological Activity

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzodioxine derivatives. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 271.30 g/mol

This compound features a benzodioxine core, which is known for its pharmacological potential due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways and molecular targets.

  • Target Proteins : The compound exhibits affinity for various receptors and enzymes involved in metabolic processes.
  • Biochemical Pathways : It has been shown to influence pathways related to inflammation, cancer proliferation, and metabolic disorders such as diabetes.
  • Electrostatic Potential : The molecular electrostatic potential (MEP) surface of the compound indicates significant interactions with target proteins, enhancing its biological efficacy.

Biological Activities

The compound has demonstrated a wide range of biological activities:

  • Antitumor Activity : In vitro studies have indicated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Research has shown that this compound reduces inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antidiabetic Properties : It has been reported to exhibit hypoglycemic effects in animal models of diabetes, likely through modulation of insulin signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of ovarian carcinoma. The mechanism was linked to inhibition of the HSF1 pathway, which is crucial for cancer cell survival .
  • Inhibition of Enzymatic Activity : Inhibitory effects on α-glucosidase and acetylcholinesterase were observed in vitro, indicating potential for managing conditions like Type 2 diabetes and Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in glucose metabolism and inflammation, supporting experimental findings regarding its biological activity .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces inflammatory markers
AntidiabeticModulates insulin signaling
Enzyme InhibitionInhibits α-glucosidase

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of benzodioxin precursors. For example, coupling reactions between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives and phenethylamine are common. Key steps include:

  • Dynamic pH control (e.g., using Na₂CO₃) to facilitate amide bond formation .
  • Solvent-free reflux with dimethylformamide-dimethyl acetal (DMF-DMA) for enaminone intermediates .
    Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., LiH for alkylation) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of substituents, particularly the benzodioxin core and phenethyl group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity (>99% for biological assays) .

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition Assays: Evaluate interactions with cyclooxygenase (COX) or lipoxygenase using fluorometric or spectrophotometric methods .
  • Antioxidant Activity: DPPH radical scavenging assays assess free radical neutralization capacity .
  • Antibacterial Screening: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .

Advanced Research Questions

Q. How do structural modifications influence biological activity and pharmacokinetic properties?

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the benzodioxin ring enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced from 12 µM to 4 µM with fluorophenyl groups) .
  • Phenethyl Chain Variations: Longer alkyl chains improve lipid solubility (logP >3) but may reduce aqueous solubility. Introducing polar groups (e.g., -OH) balances bioavailability .
  • Metabolic Stability: In vitro microsomal assays (e.g., human liver microsomes) identify metabolic hotspots for deuterium or methyl group incorporation .

Q. How can computational models guide target identification and scaffold optimization?

  • Graph Neural Networks (EGNN): Predict binding affinities to targets like PD-1/PD-L1 by analyzing scaffold similarity and substituent effects .
  • Molecular Docking: Simulate interactions with enzyme active sites (e.g., COX-2 or lipoxygenase) to prioritize derivatives for synthesis .
  • ADMET Prediction: Tools like SwissADME estimate permeability (Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Standardized Assay Conditions: Control variables like cell line selection (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory activity) and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Structural Validation: Re-examine compound purity and stereochemistry via X-ray crystallography or chiral HPLC .

Q. How is the mechanism of action investigated when initial hypotheses are unclear?

  • Target Deconvolution: Use affinity chromatography or photoaffinity labeling to isolate binding proteins from cell lysates .
  • Transcriptomic Profiling: RNA-seq identifies differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway suppression) .
  • Kinetic Studies: Surface plasmon resonance (SPR) measures binding kinetics (e.g., kon/koff) to confirm direct target engagement .

Q. What methodologies improve the compound’s selectivity for therapeutic targets?

  • Bioisosteric Replacement: Substitute the benzodioxin ring with thiadiazole or pyran to reduce off-target effects .
  • Proteome-Wide Screening: Use thermal shift assays (TSA) to assess binding to non-target proteins .
  • Crystal Structure Analysis: Resolve ligand-target co-crystal structures to guide rational design (e.g., optimizing hydrogen bonding with Ser530 in COX-2) .

Properties

IUPAC Name

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBNCWOWNHDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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